

Application of QuEChERS for Rapid and Efficient Analysis of Citrinin in Spices

Author: BenchChem Technical Support Team. Date: December 2025



Application Note

Introduction

Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a nephrotoxin that can contaminate a wide range of food commodities, including cereals, fruits, and spices. The complex and varied nature of spice matrices presents a significant analytical challenge for the accurate determination of **citrinin**. Traditional methods for mycotoxin analysis often involve lengthy and labor-intensive sample preparation steps. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient alternative for the extraction and cleanup of **citrinin** from complex spice matrices prior to chromatographic analysis.

This application note provides a detailed protocol for the analysis of **citrinin** in various spices using a modified QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is demonstrated to be reliable and rapid for the quantification of **citrinin** in pigmented and complex spice matrices such as red chili, black pepper, and white pepper.[1]

Analytical Challenges and the QuEChERS Solution

The analysis of mycotoxins in spices is often hampered by significant matrix effects due to the presence of a wide variety of interfering compounds like pigments, essential oils, and fats.[2][3]



These interferences can lead to signal suppression or enhancement in LC-MS/MS analysis, affecting the accuracy and sensitivity of the method.[3]

The QuEChERS methodology effectively addresses these challenges by combining extraction and cleanup into a simple, two-step process. The initial extraction with an organic solvent (typically acetonitrile) and partitioning salts separates the analyte of interest from the bulk of the sample matrix. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step with specific sorbents further removes interfering co-extractives, providing a cleaner extract for instrumental analysis. This approach minimizes matrix effects, improves analytical performance, and significantly reduces sample preparation time and solvent consumption.[4]

Method Performance

The presented QuEChERS-based LC-MS/MS method has been validated to meet the performance criteria required by the European Commission for mycotoxin analysis.[1] The method demonstrates good linearity, with coefficients of determination (R²) typically in the range of 0.9844–0.9997.[1] Recoveries for **citrinin** are generally within the acceptable range of 70-120%, with good repeatability.[1] The use of matrix-matched calibration curves is recommended to compensate for any residual matrix effects and ensure accurate quantification.[1]

Experimental Protocols Sample Preparation and Homogenization

- Obtain a representative sample of the spice.
- Finely grind the spice sample to a homogeneous powder using a laboratory mill or grinder.
- Store the homogenized sample in a well-sealed container at room temperature, protected from light and moisture, until analysis.

QuECHERS Extraction

This protocol is a modification of the original QuEChERS method, adapted for spice matrices.

• Weigh 1.0 \pm 0.05 g of the homogenized spice sample into a 50 mL centrifuge tube.



- Add 10 mL of deionized water, vortex for 1 minute, and allow the sample to soak for 30 minutes. This hydration step is crucial for dry matrices like spices.[2][5]
- Add 10 mL of acetonitrile containing 1% formic acid to the tube. The acidified acetonitrile improves the extraction efficiency of citrinin.
- Add the QuEChERS extraction salt mixture: 4 g of anhydrous magnesium sulfate (MgSO₄)
 and 1 g of sodium chloride (NaCl).
- Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
- Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve a clear separation of the organic and aqueous layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

For pigmented spices like red chili, a d-SPE cleanup step is often omitted as the sorbents can sometimes remove the analyte of interest along with the pigments. For other spices, the following cleanup can be applied.

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA).
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge the tube at ≥4000 rpm for 5 minutes.
- Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- LC Column: A C18 reversed-phase column is typically used for the separation.



- Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small percentage of an additive like formic acid or ammonium formate to improve ionization.
- Injection Volume: Typically 5-20 μL.
- MS/MS Detection: Operated in the positive electrospray ionization (ESI+) mode. Detection is
 performed in the Multiple Reaction Monitoring (MRM) mode, monitoring for specific
 precursor-to-product ion transitions for citrinin to ensure selectivity and sensitivity.

Data Presentation

The following tables summarize the quantitative data for the analysis of **citrinin** in various spices using the QuEChERS method.

Spice Matrix	Spiking Level (µg/kg)	Recovery (%)	Repeatability (RSDr, %)	Reference
Black Pepper	80 - 400	93 - 106	1 - 11	[6]
White Pepper	80 - 400	93 - 106	1 - 11	[6]
Red Chilli	80 - 400	93 - 106	1 - 11	[6]

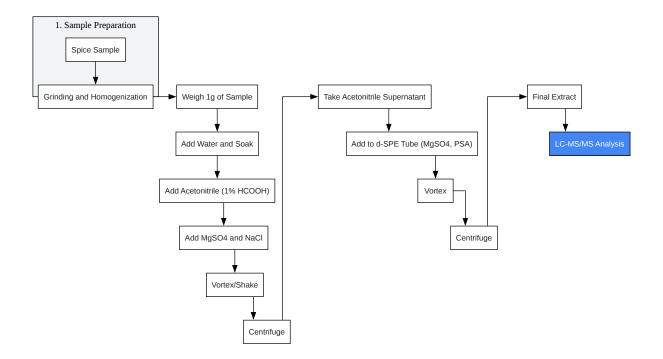
Table 1: Recovery and Repeatability of **Citrinin** in Spices.

Spice Matrix	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Reference
Black Pepper	-	65 - 146	[6]
White Pepper	-	65 - 146	[6]
Red Chilli	-	65 - 146	[6]

Table 2: Limits of Detection and Quantification for Citrinin in Spices.



Mandatory Visualization



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Caption: QuEChERS workflow for citrinin analysis in spices.





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Caption: Logical relationship of the QuEChERS methodology.

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- To cite this document: BenchChem. [Application of QuEChERS for Rapid and Efficient Analysis of Citrinin in Spices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600267#application-of-quechers-for-citrinin-analysis-in-spices]

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